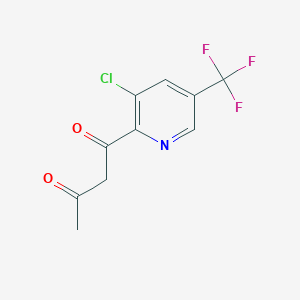

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione

Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione (CAS: 866132-24-3) is a diketone derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) and chloro (-Cl) group at the 3- and 5-positions, respectively. Its molecular formula is C₁₁H₆ClF₃NO₂, with a molecular weight of 273.62 g/mol and a purity of 98% .

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO2/c1-5(16)2-8(17)9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIMZPBSSPWALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363328 | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866132-24-3 | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with butane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butane-1,3-dione, followed by nucleophilic substitution on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Compounds

*Example of a pyrazole-carboxylic acid derivative: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

Structural and Functional Differences

Diketone vs. Cyclic Analogues: The target compound’s acyclic diketone structure contrasts with 5-pyridin-2-ylcyclohexane-1,3-dione, a cyclic diketone. 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropylpropane-1,3-dione introduces a cyclopropyl group, increasing steric bulk and lipophilicity compared to the target compound .

Heterocyclic Variations: Pyrazole derivatives (e.g., 1315367-73-7) replace the diketone with a pyrazole-carboxylic acid moiety, enabling hydrogen bonding and biological activity (e.g., fungicidal properties) .

Substituent Effects :

- The -CF₃ and -Cl groups on the pyridine ring are conserved across all compared compounds, suggesting their critical role in electronic modulation and resistance to metabolic degradation .

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione (CAS Number: 866132-24-3) is a synthetic compound with potential biological activity. Its unique structure incorporates a pyridine ring and a butane-1,3-dione moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₀H₇ClF₃NO₂

Molecular Weight: 265.616 g/mol

Storage Temperature: Ambient

CAS Number: 866132-24-3

Research indicates that compounds with similar structures may act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism, making them crucial targets for treating metabolic disorders such as diabetes.

1. PPAR Agonism

A study highlighted the role of halogenated compounds in enhancing PPAR-γ agonistic activity. The presence of chlorine and trifluoromethyl groups in the structure of this compound suggests potential efficacy in activating PPAR pathways, leading to improved insulin sensitivity and anti-hyperglycemic effects .

2. In Vitro Studies

In vitro assays have demonstrated that derivatives of similar compounds can significantly increase glucose uptake in adipocytes, indicating their potential as therapeutic agents for diabetes management. For instance, compounds with electron-withdrawing groups like Cl and F showed enhanced activity compared to their non-halogenated counterparts .

3. Cytotoxicity and Anticancer Activity

Research has also explored the anticancer potential of related compounds. A compound with a similar pyridine structure exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione?

Answer:

A common method involves coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a β-keto acid derivative using peptide coupling reagents. For example:

- Reagents : HOBt (hydroxybenzotriazole), TBTU (tetramethyluronium tetrafluoroborate), and NEt₃ (triethylamine) in anhydrous DMF.

- Procedure : React 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with 4-oxo-4-(thiophen-2-yl)butanoic acid under inert conditions, followed by purification via column chromatography. Yield and purity are monitored by HPLC (≥95%) .

- Alternative : Sodium salt intermediates (e.g., from 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]but-2-en-1-one) can be acidified with HCl in ethyl acetate/water mixtures to isolate the final product .

Advanced: How can metabolic stability and degradation pathways of this compound be systematically studied?

Answer:

- Metabolic Profiling : Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to identify metabolites in biological matrices (e.g., soil, plant tissues). Key metabolites include 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid derivatives (TPAA), which arise from oxidative cleavage of the dione moiety .

- Degradation Studies : Incubate the compound in simulated environmental conditions (pH 7–9, 25°C) and monitor degradation kinetics via UV-Vis spectroscopy. Compare with structurally related fungicides (e.g., fluopyram) to infer hydrolytic pathways .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify pyridine ring substitution patterns and dione carbonyl signals (δ ~190–210 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CF₃ groups).

- Purity Analysis :

Advanced: How can researchers resolve contradictions in reported purity data across synthesis batches?

Answer:

- Root-Cause Analysis : Investigate synthetic intermediates (e.g., sodium salt byproducts) using LC-MS to detect residual reagents or unreacted starting materials.

- Method Optimization : Adjust reaction stoichiometry (e.g., HOBt:TBTU ratio) to minimize side reactions. For example, excess NEt₃ (1.5–2.0 eq.) improves coupling efficiency and reduces dimerization .

- Reproducibility : Standardize purification protocols (e.g., recrystallization in ethyl acetate/hexane) to ensure consistent purity ≥98% .

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Answer:

- Core Modifications :

- Biological Evaluation :

Basic: What are the key considerations for handling and storing this compound?

Answer:

- Storage : Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the dione moiety.

- Stability : Monitor for color changes (yellowing indicates degradation) via periodic TLC or HPLC.

- Safety : Use PPE (gloves, goggles) due to potential irritancy from chloro and trifluoromethyl groups. Avoid aqueous workups at high pH (>10) to prevent decomposition .

Advanced: How can researchers validate the environmental impact of this compound?

Answer:

- Ecotoxicology : Conduct soil microcosm studies to assess biodegradation half-life (t₁/₂) and accumulation in plant tissues (e.g., lettuce, tomato) using LC-MS/MS quantification.

- Comparative Analysis : Benchmark against structurally related agrochemicals (e.g., fluopicolide, imidacloprid) to evaluate persistence and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.